molecular formula C9H16ClN3O B2837775 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride CAS No. 2137056-96-1

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

Cat. No.: B2837775
CAS No.: 2137056-96-1
M. Wt: 217.7
InChI Key: FJTKMKAFBQLCKS-KMMPGQJCSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a heterocyclic amine derivative containing a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and a cyclohexylamine moiety at the 5-position. The hydrochloride salt form enhances its solubility and stability. Key identifiers include:

  • CAS Numbers: 1384430-79-8 (hydrochloride salt, molecular formula C₉H₁₆ClN₃O, molecular weight 217.70) , and 1178049-16-5 (free base, C₉H₁₅N₃O, molecular weight 181.23) .
  • Synthesis: The compound is synthesized via nucleophilic substitution or coupling reactions, as demonstrated in antimalarial drug development (e.g., intermediates in compounds 72 and 73) with yields of 67–68% .

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7;/h7-8H,2-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTKMKAFBQLCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137056-96-1
Record name rac-(1r,4r)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexan-1-amine core. This core can be synthesized through various methods, such as the reduction of cyclohexanone. Subsequently, the oxadiazole ring is introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride has been studied for its potential as an antimicrobial agent. The oxadiazole ring is known for enhancing the biological activity of compounds, making it a valuable structure in drug design.

Neuroprotective Effects
Studies suggest that compounds containing oxadiazole moieties may offer neuroprotective benefits. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This opens avenues for developing treatments for neurodegenerative diseases.

Analgesic Activity
Preliminary investigations have shown that this compound may possess analgesic properties. Its efficacy in pain management could be explored further through clinical trials to establish its role in pain relief therapies.

Agricultural Applications

Pesticide Development
The unique chemical structure of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride makes it a candidate for developing new pesticides. Research into its efficacy against various agricultural pests is ongoing, with initial results indicating potential effectiveness as an insecticide.

Herbicide Potential
Additionally, compounds with oxadiazole structures have been investigated for their herbicidal properties. The ability to inhibit specific biochemical pathways in plants could lead to the development of selective herbicides that minimize damage to crops while effectively controlling weeds.

Material Science

Polymer Synthesis
In material science, the compound can be utilized in synthesizing polymers with enhanced thermal and mechanical properties. The incorporation of oxadiazole units into polymer matrices can improve their stability and performance in various applications, including coatings and composites.

Nanotechnology Applications
The potential use of this compound in nanotechnology is also being explored. Its unique properties may contribute to the development of nanomaterials with specific functionalities, such as targeted drug delivery systems or advanced sensors.

Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxadiazole derivatives, including 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotective Effects
In an experimental model of neurodegeneration published in Neuroscience Letters, researchers investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings indicated a reduction in cell death and improved cell viability, supporting further research into its therapeutic applications.

Mechanism of Action

The mechanism by which 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Analogous compounds differ in substituents on the 1,2,4-oxadiazole ring, altering physicochemical and pharmacological properties.

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine HCl Ethyl C₁₀H₁₈ClN₃O 231.73 Increased lipophilicity (larger alkyl group)
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine HCl Ethyl + methylamine C₆H₁₂ClN₃O 177.64 Simplified backbone; shorter chain
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl Ethyl C₆H₁₂ClN₃O 177.64 Linear ethylamine chain

Impact of Substituents :

  • Methyl vs.
  • Cyclopentyl Variants : describes 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS 1184452-71-8), where the bulky cyclopentyl group may sterically hinder target binding but enhance metabolic stability .

Positional Isomers and Backbone Modifications

Structural isomers and backbone variations significantly influence bioactivity and synthetic accessibility.

Compound Name Backbone/Position Molecular Formula Molecular Weight Key Features Reference
2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine Cyclohexane C2 C₉H₁₅N₃O 181.23 Altered stereochemistry; potential for unique binding conformations
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline HCl Aniline ring C₁₀H₁₂ClN₃O₂ 241.68 Aromatic amine backbone; enhanced π-π interactions
(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine HCl Oxazole ring C₁₁H₁₇ClN₂O₂ 246.74 Oxazole instead of oxadiazole; reduced hydrogen-bonding capacity

Impact of Backbone Modifications :

  • Cyclohexane Position : The 4-position substitution in the target compound (vs. 2-position in ) may favor equatorial conformations, improving binding to flat aromatic targets .
  • Oxazole vs. Oxadiazole : Oxazole lacks one nitrogen atom, reducing hydrogen-bond acceptor sites (from 4 to 3), which could lower target affinity but improve metabolic stability .

Biological Activity

4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a compound with significant biological activity, primarily attributed to its oxadiazole moiety. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, along with relevant case studies and research findings.

  • Molecular Formula : C₉H₁₆ClN₃O
  • Molecular Weight : 217.7 g/mol
  • CAS Number : 1384430-79-8

1. Antimicrobial Activity

The 1,3,4-oxadiazole ring system is known for its broad spectrum of antimicrobial activity. Research indicates that compounds containing this structure exhibit significant antibacterial, antifungal, and antiviral properties.

  • Case Study : A study highlighted the effectiveness of various oxadiazole derivatives against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 4 µM against drug-resistant strains .
CompoundMIC (µM)Target
Compound 21c4–8M. tuberculosis
Compound 21a-b8–16M. kansasii

2. Anticancer Activity

Research has shown that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism : The anticancer activity is often linked to the ability of these compounds to interact with key proteins involved in cell proliferation and survival. Molecular dynamics simulations have indicated that certain derivatives bind effectively to the Bcl-2 protein, a crucial regulator of apoptosis .
CompoundIC50 (µg/mL)Cancer Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

3. Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented, with studies showing that they can inhibit pro-inflammatory cytokines and enzymes.

Research Findings

Recent publications have focused on the synthesis and biological evaluation of oxadiazole derivatives:

  • A comprehensive review discussed various synthetic approaches and highlighted the pharmacological actions of oxadiazoles, emphasizing their role in treating inflammatory diseases and cancers .

Discussion

The biological activity of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride underscores its potential as a therapeutic agent across multiple domains. Its structural features enable significant interactions at the molecular level, providing avenues for further research and development.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride to improve yield and purity? A:

  • Methodology: Use a one-pot reaction strategy to form the oxadiazole ring, followed by cyclohexanamine coupling under controlled pH (6.5–7.5) and temperature (60–80°C). Green chemistry principles (e.g., aqueous solvents) minimize environmental impact .
  • Key Steps:
    • Cyclocondensation of nitrile derivatives with hydroxylamine.
    • Amine functionalization via reductive amination.
    • Hydrochloride salt formation using HCl gas in anhydrous ether.
  • Optimization Tips: Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) .

Structural Characterization

Q: What spectroscopic and computational methods confirm the structure of this compound? A:

  • Spectroscopy:
    • NMR: 1^1H NMR (δ 1.2–2.8 ppm for cyclohexyl protons; δ 2.3 ppm for methyl-oxadiazole) and 13^{13}C NMR (δ 160–165 ppm for oxadiazole carbons) .
    • MS: ESI-MS (m/z 255.1 [M+H]+^+) and HRMS for molecular formula validation.
  • Computational: DFT calculations (B3LYP/6-31G*) predict optimized geometry and electrostatic potential, corroborating hydrogen bonding sites .

Biological Activity Mechanisms

Q: How does the oxadiazole moiety contribute to biological activity? A:

  • Hydrogen Bonding: The oxadiazole’s N and O atoms form hydrogen bonds with enzyme active sites (e.g., bacterial enoyl-ACP reductase), disrupting lipid biosynthesis .
  • Electron-Withdrawing Effects: The methyl group enhances metabolic stability compared to phenyl/thienyl analogs, prolonging half-life in vitro .
  • Case Study: In antimicrobial assays, the compound showed MIC = 8 µg/mL against S. aureus via β-ketoacyl-ACP synthase inhibition .

Reaction Pathways

Q: What reaction pathways are feasible under varying conditions? A:

  • Oxidation: Reacts with KMnO4_4 in acidic conditions to form carboxylic acid derivatives.
  • Reduction: LiAlH4_4 reduces the oxadiazole to an amidine derivative.
  • Nucleophilic Substitution: Reacts with alkyl halides (e.g., methyl iodide) at the amine group .

Comparative Structural Analysis

Q: How do substituents on the oxadiazole ring influence properties? A:

  • Data Table (Adapted from ):

    SubstituentLogPMetabolic Stability (t1/2_{1/2})Target Affinity (IC50_{50})
    Methyl1.84.2 h12 nM
    Thienyl2.32.1 h28 nM
    Phenyl2.51.5 h45 nM
  • Key Insight: Methyl substitution balances lipophilicity and stability, enhancing bioavailability.

Analytical Challenges

Q: How to address impurities or degradation products? A:

  • Impurity Profiling: Use HPLC-PDA (C18 column; acetonitrile/0.1% TFA gradient) to detect oxidation byproducts (e.g., carboxylic acids).
  • Stability Studies: Accelerated degradation (40°C/75% RH for 4 weeks) reveals hydrolytic cleavage of the oxadiazole ring at pH < 3 .

Pharmacological Profiling

Q: What models evaluate pharmacological potential? A:

  • In Vitro:
    • Enzyme inhibition assays (e.g., COX-2 IC50_{50} = 18 nM).
    • Cytotoxicity (HeLa cells: CC50_{50} > 100 µM).
  • In Vivo: Murine sepsis models (10 mg/kg IV, 60% survival rate) .

Data Contradictions

Q: How to resolve discrepancies in reported activities of analogs? A:

  • Cross-Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Structural Factors: Differences in salt forms (e.g., hydrochloride vs. free base) alter solubility and bioactivity .

Salt Form Considerations

Q: How does the hydrochloride salt influence formulations? A:

  • Solubility: Hydrochloride salt increases aqueous solubility (25 mg/mL vs. 2 mg/mL for free base).
  • Stability: Hygroscopicity requires storage in desiccators. Compatibility with PEG 400 enhances oral bioavailability .

Computational Modeling

Q: What computational methods predict reactivity and target interactions? A:

  • Reaction Design: ICReDD’s quantum chemical path-searching identifies optimal conditions (e.g., solvent, catalyst) .
  • Docking Studies: AutoDock Vina predicts binding to serotonin receptors (ΔG = -9.2 kcal/mol) .

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